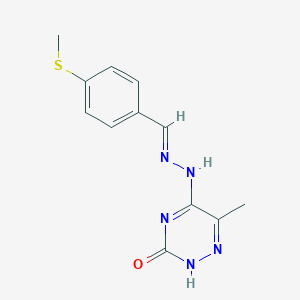![molecular formula C18H20N4O4S B254790 4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid, commonly known as OTAVA-BB 1203879, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of OTAVA-BB 1203879 is not fully understood. However, studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth and amyloid-beta aggregation. Additionally, OTAVA-BB 1203879 may disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
OTAVA-BB 1203879 has been shown to have various biochemical and physiological effects. In cancer cells, OTAVA-BB 1203879 has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, OTAVA-BB 1203879 has been shown to inhibit the formation of amyloid-beta plaques. Additionally, OTAVA-BB 1203879 has been shown to have antibacterial activity by disrupting the bacterial cell membrane.
実験室実験の利点と制限
OTAVA-BB 1203879 has several advantages for lab experiments, including its synthetic availability, high purity, and low toxicity. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.
将来の方向性
Future research on OTAVA-BB 1203879 could focus on its potential applications in other fields, such as antiviral activity and anti-inflammatory activity. Additionally, further studies could investigate the mechanism of action of OTAVA-BB 1203879 and its potential as a therapeutic agent. Finally, research could focus on developing more stable and soluble forms of OTAVA-BB 1203879 for improved efficacy in lab experiments.
合成法
OTAVA-BB 1203879 is synthesized by reacting 2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazole-4-carboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting compound is then deprotected to yield OTAVA-BB 1203879.
科学的研究の応用
OTAVA-BB 1203879 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, OTAVA-BB 1203879 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neurodegenerative diseases, OTAVA-BB 1203879 has been studied for its potential to inhibit the aggregation of amyloid-beta, a protein associated with Alzheimer's disease. Additionally, OTAVA-BB 1203879 has shown promising results as an antimicrobial agent against various bacterial strains.
特性
製品名 |
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid |
|---|---|
分子式 |
C18H20N4O4S |
分子量 |
388.4 g/mol |
IUPAC名 |
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H20N4O4S/c23-15(19-10-5-9-16(24)25)12-14-17(26)21-18(27-14)22-20-11-4-8-13-6-2-1-3-7-13/h1-4,6-8,11,14H,5,9-10,12H2,(H,19,23)(H,24,25)(H,21,22,26)/b8-4+,20-11+ |
InChIキー |
KITNTBCQLRWYJO-XGKIATIMSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)


![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)


![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)